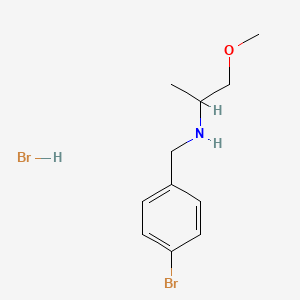

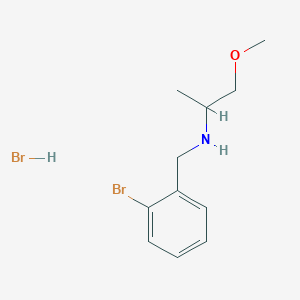

N-(4-Bromobenzyl)-1-methoxy-2-propanamine hydrobromide; 95%

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

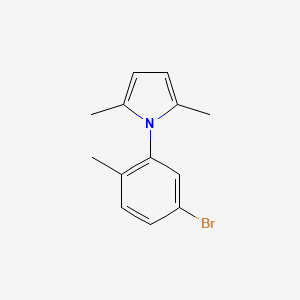

The compound “N-(4-Bromobenzyl)-1-methoxy-2-propanamine hydrobromide” is an organic compound containing a bromobenzyl group and a methoxypropanamine group . The presence of these functional groups suggests that it could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .

Molecular Structure Analysis

The molecular structure of this compound would likely feature a bromobenzyl group attached to a methoxypropanamine group. The bromine atom in the bromobenzyl group is a heavy atom that could significantly influence the compound’s physical and chemical properties .Chemical Reactions Analysis

The bromine atom in the bromobenzyl group is a good leaving group, which means this compound could undergo various substitution reactions . Additionally, the presence of the amine group in the methoxypropanamine part of the molecule could make it a target for reactions with electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromine atom could increase the compound’s density and boiling point compared to similar compounds without a halogen .科学的研究の応用

Synthetic Applications in Organic Chemistry

N-(4-Bromobenzyl)-1-methoxy-2-propanamine hydrobromide serves as a versatile intermediate in organic synthesis, contributing to the development of various pharmaceuticals, agrochemicals, and novel materials. For instance, studies have demonstrated its use in the synthesis of N,N-Dimethyl-4-nitrobenzylamine, highlighting its role in producing intermediates for medicine and chemical fields due to its high yield and environmentally friendly process (Wang Ling-ya, 2015).

Photodynamic Therapy for Cancer Treatment

Research on zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups containing Schiff base revealed their potential in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable Type II photosensitizers for cancer therapy (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).

Photophysical and Photochemical Properties

Further exploration into the photophysical and photochemical properties of zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents has been conducted. These studies provide insights into their suitability and efficiency as photosensitizers, especially for photocatalytic applications, due to their significant singlet oxygen quantum yields and photostability (Gülen Atiye Öncül, Ö. Öztürk, M. Pişkin, 2021).

Environmental and Analytical Chemistry Applications

Compounds similar to N-(4-Bromobenzyl)-1-methoxy-2-propanamine hydrobromide have been analyzed for their environmental presence and transformation products. For example, the degradation products of Benzophenone-3 in chlorinated seawater pools were studied, indicating the formation of brominated disinfection byproducts, which are more toxic than their chlorinated counterparts. This research underscores the importance of understanding the environmental impact and behavior of brominated organic compounds (Tarek Manasfi et al., 2015).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[(4-bromophenyl)methyl]-1-methoxypropan-2-amine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrNO.BrH/c1-9(8-14-2)13-7-10-3-5-11(12)6-4-10;/h3-6,9,13H,7-8H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZKZXXHDRGMMDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NCC1=CC=C(C=C1)Br.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Br2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl]amine oxalate dihydrate; 95%](/img/structure/B6351867.png)

amine hydrobromide; 95%](/img/structure/B6351889.png)

![3-(tert-Butyl)-2-(2-thienylcarbonyl)indeno[3,2-c]pyrazol-4-one](/img/structure/B6351892.png)

![N-[(4-Methoxy-1-naphthyl)methyl]cyclohexanamine hydrobromide; 95%](/img/structure/B6351914.png)

![N-[(4-Methoxy-1-naphthyl)methyl]cyclopentanamine hydrobromide; 95%](/img/structure/B6351918.png)

amine hydrobromide; 95%](/img/structure/B6351942.png)